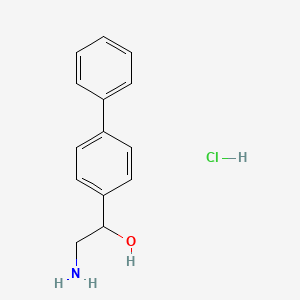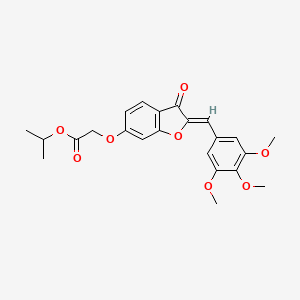![molecular formula C11H20Cl2N2O B2696270 (2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride CAS No. 2225147-39-5](/img/structure/B2696270.png)
(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride” is a chemical compound with the CAS Number: 2225147-39-5 . It is offered by some chemical suppliers for research purposes.
Molecular Structure Analysis
The IUPAC name for this compound is N1-(4-methoxybenzyl)-N1-methylethane-1,2-diamine dihydrochloride . The InChI code is 1S/C11H18N2O.2ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;;/h3-6H,7-9,12H2,1-2H3;2*1H . The molecular weight is 267.2 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.
Aplicaciones Científicas De Investigación
Neurochemistry and Neurotoxicity Studies
Studies on neurochemical substances like MDMA (3,4-methylenedioxymethamphetamine) and related compounds have provided significant insights into the effects of synthetic psychoactive substances on the brain. Research in this area focuses on understanding the mechanisms of action, potential neurotoxic effects, and the long-term impact of these substances on neurological function and behavior. For example, the neurochemistry and neurotoxicity of MDMA and its effects on cerebral dopaminergic, serotonergic, and cholinergic neurons have been extensively studied. These investigations help elucidate the acute and long-term neurochemical changes induced by psychoactive substances, contributing to the broader field of neuropharmacology and toxicology (McKenna & Peroutka, 1990).
Pharmacokinetics and Pharmacodynamics
Research on the pharmacokinetics (the body's effect on a drug) and pharmacodynamics (the drug's effect on the body) of synthetic cathinones, such as mephedrone, and other new psychoactive substances (NPS) informs the development of therapeutic strategies and harm reduction practices. These studies aim to understand how these substances are absorbed, distributed, metabolized, and excreted by the body, as well as their mechanisms of action at molecular and cellular levels. This knowledge is critical for developing treatment protocols for intoxication and overdose, and for informing public health policies (Papaseit et al., 2017).
Toxicological Studies
Toxicological studies on compounds like paraquat dichloride provide valuable information on the mechanisms of toxicity, clinical features of poisoning, and potential treatment approaches. Such research is crucial for understanding the health risks associated with exposure to various chemicals, whether occupational, environmental, or accidental. Insights gained from these studies contribute to the fields of toxicology, emergency medicine, and occupational health, helping to improve safety standards and treatment outcomes for exposed individuals (Dinis-Oliveira et al., 2008).
Environmental Impact Studies
Research into the sorption of herbicides like 2,4-D to soil, organic matter, and minerals is essential for understanding the environmental impact of these chemicals. Such studies inform the development of strategies for mitigating the environmental persistence and mobility of hazardous substances, ultimately contributing to the protection of ecosystems and public health (Werner et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10;;/h3-6H,7-9,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACPHIXMOSYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC=C(C=C1)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2696189.png)
![1-(1,3-Benzodioxol-5-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2696190.png)
![2-((4-methylbenzyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2696191.png)

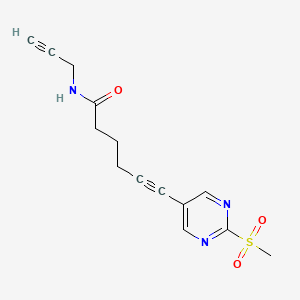
![3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2696194.png)
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one](/img/structure/B2696195.png)
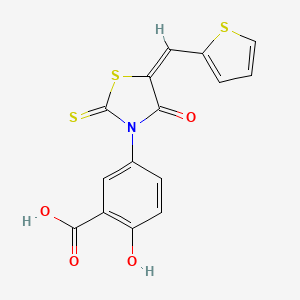
![2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2696198.png)
![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)
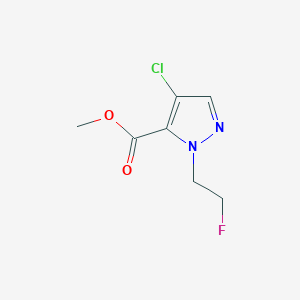
![N-(4-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2696207.png)
